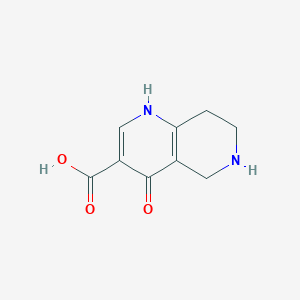

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14/h4,10H,1-3H2,(H,11,12)(H,13,14) |

InChI Key |

FYGQRPCDSAUQHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1NC=C(C2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with diethyl malonate, followed by cyclization and hydrolysis to yield the desired product. The reaction conditions often involve the use of a base such as sodium ethoxide and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Alkylation of the 4-Hydroxy Group

The hydroxyl group at position 4 undergoes nucleophilic substitution with alkyl halides under basic conditions. This reaction typically employs acid acceptors (e.g., KOH, NaOH) to neutralize byproducts like HX.

Reaction Conditions and Products

| Alkyl Halide | Acid Acceptor | Solvent/Conditions | Product |

|---|---|---|---|

| n-Propyl iodide | KOH | Ethanol/water, reflux | O-n-propyl derivative |

| Diethyl sulfate | NaOH | Aqueous ethanol | Diethylated derivative |

Mechanism : The hydroxyl oxygen acts as a nucleophile, displacing the halide in an SN2 mechanism. Acid acceptors facilitate deprotonation, ensuring reaction efficiency.

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 participates in esterification and amidation reactions.

Esterification

Reactions with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., HCl) yield esters. For example:

Amidation

Coupling with amines using activating agents (e.g., EDC, HOBt) forms amides. This is exemplified in derivatives like QLF (PubChem CID 164513217), where the carboxylic acid reacts with an amino acid to form a peptide bond .

Comparison of Reactions

| Reaction Type | Reagents | Product Type | Example Source |

|---|---|---|---|

| Esterification | Alcohol, acid catalyst | Esters | General carboxylic acid chemistry |

| Amidation | Amine, coupling agent | Amides | Peptide coupling |

Reduction Reactions

While not explicitly reported for this compound, analogous tetrahydro-naphthyridine derivatives undergo transfer hydrogenation using cobalt catalysts (e.g., Co(BF₄)₂·6H₂O with phosphine ligands) . Such reductions typically target unsaturated bonds, but the tetrahydro structure here may limit applicability.

Key Observations

-

Regioselectivity : The hydroxyl group’s reactivity is influenced by steric and electronic effects, favoring substitution over other positions .

-

Functional Group Compatibility : The carboxylic acid’s reactivity is preserved under basic conditions, enabling tandem reactions (e.g., alkylation followed by amidation) .

This compound’s dual functional groups enable diverse transformations, making it a versatile scaffold for medicinal chemistry applications.

References : MDPI review on 1,5-naphthyridine reactivity US Patent on naphthyridine-3-carboxylic acid derivatives PDF on naphthyridine chemistry PubChem CID 164513217

Scientific Research Applications

Scientific Research Applications of 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

This compound is a nitrogen-containing heterocyclic compound that is part of the 1,6-naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. The compound features a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring.

Applications

This compound and its derivatives are used across various scientific disciplines:

- Chemistry It serves as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

- Biology The compound exhibits significant biological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.

- Medicine It is investigated for potential therapeutic applications in treating various diseases, such as cancer, HIV, and microbial infections.

- Industry The compound is used in the development of diagnostic agents, agricultural chemicals, and photophysical applications.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Ester Derivatives

Protected Intermediates

- 6-[(tert-Butoxy)carbonyl]-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid :

Incorporation of a tert-butoxycarbonyl (Boc) group at position 6 protects the amine during synthetic workflows, enabling selective functionalization .

Substituent Variations

Alkyl and Aromatic Substitutions

- 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS: 1334498-77-9, C₁₀H₁₃N₃O₂, MW: 207.23): Substitution of hydroxyl with an amino group introduces basicity (pKa ~9–10), altering solubility and interaction profiles .

Halogenated Derivatives

- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one (CAS: 1341036-28-9):

Chlorination at position 2 increases electrophilicity, facilitating nucleophilic substitution reactions .

Pharmacologically Active Derivatives

SCO-240 (CAS: N/A, IC₅₀ = 2 nM for SSTR5):

A clinical-stage SSTR5 antagonist with a propyl group at position 2 and a fluorobiphenyl-piperidine side chain. These modifications confer >100-fold selectivity over SSTR1–4, highlighting the impact of hydrophobic substituents on receptor specificity .

4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxylic acid (CAS: 1050477-45-6, C₂₁H₂₁N₃O₄, MW: 379.41):

The cyano and methoxy groups enhance π-π stacking and hydrogen-bonding interactions, optimizing binding to enzymes like kinases .

Biological Activity

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS No. 1784382-81-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that derivatives of naphthyridine compounds exhibit a variety of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The specific activities of this compound have been less extensively documented but can be inferred from related compounds.

1. Anti-inflammatory Activity

Studies on naphthyridine derivatives suggest significant anti-inflammatory properties. For instance, related compounds have demonstrated strong inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage cell lines (IC50 values ranging from 7.73 to 15.09 μM) . This suggests that this compound may possess similar anti-inflammatory properties.

2. Antimicrobial Activity

Naphthyridine derivatives have shown promising antimicrobial activity against various pathogens. For example:

- Antifungal Activity : Compounds related to naphthyridines have exhibited growth inhibition against Fusarium species .

- Antibacterial Activity : Some derivatives have shown effectiveness against Bacillus cereus, indicating potential for the compound in treating bacterial infections.

3. Anticancer Activity

The anticancer potential of naphthyridine derivatives has been documented in various studies:

- Compounds similar to 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine have displayed cytotoxic effects against cancer cell lines such as H1299 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 10.47 to 15.03 μg/mL .

- Mechanisms include induction of apoptosis and cell cycle arrest through modulation of key regulatory proteins like p21 and cyclins .

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of naphthyridine derivatives found that they effectively reduced pro-inflammatory cytokine levels in vitro. The study highlighted the potential use of these compounds in treating conditions characterized by chronic inflammation .

Case Study 2: Anticancer Properties

Research involving aaptamine (a related naphthyridine) demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like XIAP. The study concluded that naphthyridine compounds could be developed further as anticancer agents .

Research Findings Summary Table

| Biological Activity | Related Compound | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Naphthyridine Derivatives | 7.73 - 15.09 μM | Inhibition of NO production |

| Antifungal | - | Growth inhibition rates up to 74.5% | Disruption of fungal cell integrity |

| Antibacterial | Naphthyridine Derivatives | MIC = 15.62 µg/mL | Inhibition of bacterial growth |

| Anticancer | Aaptamine | 10.47 - 15.03 μg/mL | Induction of apoptosis; cell cycle arrest |

Q & A

Q. What are the recommended synthetic routes for 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid, and how do reaction conditions impact yield?

The synthesis often involves hydrolysis of ester-protected precursors. For example, tert-butyl-protected derivatives (e.g., 6-[(tert-butoxy)carbonyl]-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid) can be hydrolyzed under acidic or alkaline conditions to yield the free carboxylic acid . Acidic hydrolysis (e.g., HCl in water/ethanol, reflux) achieves yields >80% but requires careful pH control to avoid decarboxylation . Alkaline conditions (e.g., NaOH) may be preferable for acid-sensitive substituents. Optimization should consider steric and electronic effects of adjacent groups.

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatography : Use reverse-phase HPLC with UV detection (λ ~250–300 nm for naphthyridine absorption).

- Mass Spectrometry : ESI-MS (negative ion mode) to confirm molecular weight (e.g., [M–H]⁻ at m/z 235.2).

- NMR : Key signals include the carboxylic proton (δ 12–13 ppm, broad), aromatic protons (δ 7.5–8.5 ppm), and tetrahydro-naphthyridine ring protons (δ 1.5–3.5 ppm for CH₂ groups) .

- Elemental Analysis : Verify C, H, N, and O content (±0.3% theoretical).

Q. What stability considerations are critical for handling this compound?

- pH Sensitivity : The carboxylic acid group may undergo decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions .

- Thermal Stability : Store at –20°C under inert atmosphere to prevent oxidation or dimerization.

- Light Sensitivity : Naphthyridine cores are prone to photodegradation; use amber vials for long-term storage .

Advanced Research Questions

Q. How can regioselective functionalization of the naphthyridine core be achieved for structure-activity relationship (SAR) studies?

- Electrophilic Substitution : The 4-hydroxy group directs electrophiles to the adjacent C-5 position. For example, iodination (NIS/AcOH) or nitration (HNO₃/H₂SO₄) can modify this site .

- Cross-Coupling : Suzuki-Miyaura coupling at C-3 (if halogenated) enables aryl/heteroaryl diversification. Use Pd(PPh₃)₄ and boronic acids in THF/water .

- Reductive Amination : The tetrahydro ring’s secondary amine (C-6) can be alkylated or acylated for side-chain modifications .

Q. What analytical strategies resolve contradictions in spectral data for derivatives of this compound?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the tetrahydro ring (e.g., distinguish C-5/C-8 CH₂ groups) .

- X-ray Crystallography : Resolve ambiguous regiochemistry in substituted analogs (e.g., confirm tert-butyl group positioning in protected intermediates) .

- Dynamic HPLC : Detect enantiomers if chiral centers form during synthesis (e.g., unintended racemization at C-6) .

Q. How does the compound’s solid-state polymorphism affect its biological activity?

Polymorph screening via:

- Solvent Evaporation : Test polar (MeOH) vs. nonpolar (toluene) solvents.

- DSC/TGA : Identify melting points and hydrate/anhydrate transitions.

- Powder XRD : Correlate crystal packing with solubility and dissolution rates.

Bioavailability studies in cell assays (e.g., Caco-2 permeability) may vary by polymorph due to differences in logP and hydrogen bonding .

Methodological Considerations

Q. What computational tools predict the compound’s reactivity in catalytic reactions?

- DFT Calculations : Model electron density at reactive sites (e.g., Fukui indices for nucleophilic/electrophilic attacks).

- Molecular Dynamics : Simulate interactions with enzymes (e.g., binding to kinase active sites for drug design) .

- pKa Prediction Software : Estimate carboxylic acid dissociation (experimental pKa ~3.5–4.5) to guide buffer selection .

Q. How can researchers mitigate side reactions during tert-butyl deprotection?

- Acid Choice : Use TFA in DCM (0°C, 2 h) instead of HCl to minimize decarboxylation .

- Scavengers : Add triethylsilane to quench carbocation intermediates.

- Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane 1:1) .

Data Contradictions and Resolution

Q. Why do reported yields for ester hydrolysis vary across studies, and how can reproducibility be improved?

Discrepancies arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., halogens) accelerate hydrolysis, while bulky groups slow it .

- Catalyst Purity : Residual Pd in cross-coupled precursors may inhibit acid-catalyzed reactions.

Solution : Pre-purify intermediates via column chromatography and standardize reaction conditions (e.g., 6 M HCl, 70°C, 8 h) .

Applications in Drug Development

Q. What role does this compound serve as a building block in medicinal chemistry?

- Core Scaffold : Used in SSTR5 antagonists (e.g., SCO-240 derivatives) for growth hormone modulation .

- Intermediate : Key precursor for nonsteroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs) .

- Bioisostere : The carboxylic acid group mimics phosphates in kinase inhibitors, enhancing water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.